Trimethylgermyltrichlorosilane

Description

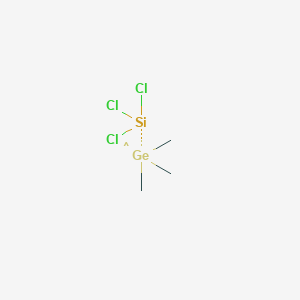

Structure

2D Structure

Properties

InChI |

InChI=1S/C3H9Ge.Cl3Si/c2*1-4(2)3/h1-3H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNBVNPGXREWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)C.[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl3GeSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trimethylgermyltrichlorosilane

Established Synthetic Routes and Reaction Pathways

The synthesis of trimethylgermyltrichlorosilane has been approached through several conventional methods in organometallic chemistry, primarily involving the formation of a germanium-silicon bond through coupling reactions.

A plausible and historically significant route to compounds containing a metal-metal bond is through transmetallation reactions. This approach typically involves the reaction of an organometallic halide with a more electropositive metal derivative of the other element. In the context of this compound synthesis, this would involve the reaction of a trimethylgermyl-metal species with silicon tetrachloride. The general scheme for such a reaction is:

(CH₃)₃Ge-M + SiCl₄ → (CH₃)₃Ge-SiCl₃ + MCl

Where M represents an alkali metal such as lithium, sodium, or potassium. The success of this reaction is contingent on the generation and stability of the trimethylgermyl-metal nucleophile. These reagents are typically prepared in situ by the reaction of a trimethylgermyl halide with an alkali metal or by the cleavage of a digermane, such as hexamethyldigermane, with a strong reducing agent.

Another established approach involves halogen exchange reactions, where a less reactive halide is substituted for a more reactive one, or where a metal-halogen exchange precedes a coupling step. While direct halogen exchange to form the Ge-Si bond is less common, related strategies involving the reaction of organogermanium compounds with silicon halides are a cornerstone of germylsilane synthesis.

Direct synthesis, a method famously applied in the industrial production of chlorosilanes (the Müller-Rochow process), involves the direct reaction of elemental silicon with an organic halide in the presence of a catalyst, typically copper. While this method is highly effective for synthesizing methylchlorosilanes, its application to the direct synthesis of more complex structures like this compound is not well-documented. A hypothetical direct synthesis could involve the co-reaction of elemental silicon and germanium with methyl chloride and chlorine gas, though achieving selectivity for the desired product would be a significant challenge due to the formation of numerous side products.

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

Recent advancements in synthetic chemistry have opened new avenues for the preparation of compounds like this compound, with a focus on improving efficiency, selectivity, and adhering to the principles of green chemistry.

Catalysis plays a crucial role in modern synthetic chemistry, offering pathways to reactions that are otherwise inefficient or unselective. For the synthesis of this compound, transition metal-catalyzed cross-coupling reactions could offer a promising alternative to traditional methods. For instance, a palladium- or platinum-catalyzed reaction between a trimethylgermylstannane or -borane and trichlorosilane could potentially form the desired Ge-Si bond with high selectivity. The general form of such a reaction would be:

(CH₃)₃Ge-X + Cl₃Si-H → (CH₃)₃Ge-SiCl₃ + HX

Where X is a suitable activating group for the cross-coupling reaction. The development of specific catalyst systems for this transformation remains an area for further research.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves considering factors such as atom economy, the use of less hazardous reagents and solvents, and energy efficiency.

One potential green approach could be the development of a solvent-free or solvent-minimized synthesis. For example, a mechanochemical approach, where the reaction is induced by mechanical force in a ball mill, could potentially avoid the need for large quantities of volatile organic solvents. Furthermore, exploring catalytic routes, as mentioned above, aligns with green chemistry principles by potentially reducing the need for stoichiometric reagents and lowering reaction temperatures.

Another aspect is the choice of starting materials. Investigating routes that utilize more benign and readily available precursors would contribute to a greener synthesis. For instance, exploring the direct reaction of a less hazardous trimethylgermane derivative with a silicon source under catalytic conditions could be a more environmentally friendly alternative to traditional methods that may use highly reactive and pyrophoric reagents.

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the synthesis include temperature, reaction time, stoichiometry of reactants, choice of solvent, and catalyst concentration (if applicable).

For transmetallation reactions, the temperature is often crucial for controlling the rate of reaction and minimizing side reactions. Low temperatures are typically employed to maintain the stability of the organometallic intermediates. The stoichiometry of the reactants must be carefully controlled to avoid the formation of polysubstituted products.

In catalyzed reactions, the choice of catalyst and ligands, as well as the catalyst loading, are paramount. Screening different metal precursors and ligand combinations is often necessary to identify the most effective catalyst system. The reaction temperature and time also need to be optimized to achieve high conversion and selectivity.

The table below summarizes hypothetical reaction parameters for a transmetallation approach to synthesize this compound, illustrating the type of data that would be collected during an optimization study.

| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | (CH₃)₃Ge-Li | SiCl₄ | Diethyl Ether | -78 | 2 | 45 |

| 2 | (CH₃)₃Ge-Li | SiCl₄ | Tetrahydrofuran | -78 | 2 | 55 |

| 3 | (CH₃)₃Ge-Na | SiCl₄ | Diethyl Ether | -78 | 2 | 40 |

| 4 | (CH₃)₃Ge-Li | SiCl₄ (excess) | Diethyl Ether | -78 | 2 | 60 |

| 5 | (CH₃)₃Ge-Li | SiCl₄ | Diethyl Ether | -50 | 2 | 35 |

This table is illustrative and based on general principles of organometallic chemistry, as specific experimental data for the synthesis of this compound is not widely available in the public domain.

Scale-Up Considerations for this compound Production

A critical aspect of scaling up any chemical process is understanding the reaction kinetics and thermodynamics to ensure safe and efficient operation. The formation of the Ge-Si bond is a key step, and its energetics will influence reactor design and operating conditions. For instance, the synthesis of germylsilane (H3GeSiH3) has been achieved in a silent electric discharge, indicating that energy input is necessary to facilitate the reaction between silane and germane (B1219785) precursors. acs.org While the specific thermodynamic and kinetic parameters for the formation of this compound are not documented, analogous data for Ge-Si bond formation can be used for preliminary process modeling.

In the context of industrial production, handling volatile and corrosive raw materials like germanium and silicon halides is a significant concern. google.comacs.org Processes involving these compounds often require specialized equipment to handle their reactivity and potential for forming hazardous byproducts. For example, plasma-chemical reduction processes for silicon and germanium tetrachlorides have been explored, and while they may not be directly applicable to the synthesis of this compound, they highlight the advanced technologies that can be employed for reactions involving these precursors. mdpi.com The scalability of such processes is a key consideration, with potential for significant increases in production capacity. mdpi.com

Reactor design is another pivotal element in the scale-up process. The choice of reactor will depend on the specific synthetic methodology employed. For reactions involving highly reactive intermediates, such as those that might be involved in forming the Ge-Si bond, specialized reactor configurations that allow for precise control of temperature, pressure, and reactant mixing are essential. The materials of construction for the reactor and associated piping must be carefully selected to withstand the corrosive nature of the reactants and products.

To illustrate the key parameters that would need to be considered for the scale-up of this compound production, the following interactive data table presents a hypothetical set of parameters. This data is not based on experimental values for this specific compound but is intended to provide a framework for the types of variables that would be critical in a real-world manufacturing scenario.

| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Production Scale (1000 kg) |

| Reactor Volume | 2 L | 200 L | 20,000 L |

| Reactant Feed Rate | 10 g/min | 1 kg/min | 100 kg/min |

| Operating Temperature | 25 °C | 50 °C | 75 °C |

| Operating Pressure | 1 atm | 2 atm | 5 atm |

| Mixing Speed | 500 rpm | 200 rpm | 100 rpm |

| Heat Transfer Area | 0.1 m² | 5 m² | 100 m² |

| Purification Method | Fractional Distillation | Continuous Distillation | Multi-stage Distillation |

| Estimated Yield | 85% | 80% | 75% |

Note: The data in this table is illustrative and intended to highlight the parameters relevant to the scale-up process. Actual values would need to be determined through extensive process development and optimization studies.

Advanced Spectroscopic Characterization of Trimethylgermyltrichlorosilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of compounds such as trimethylgermyltrichlorosilane. By analyzing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, ²⁹Si, and ⁷³Ge, a detailed connectivity map and insight into the electronic environment of the atoms can be obtained.

The ¹H NMR spectrum of this compound is anticipated to be straightforward, exhibiting a single resonance corresponding to the nine equivalent protons of the three methyl groups attached to the germanium atom. The chemical shift of these protons is influenced by the electronegativity of the neighboring germanium and silicon atoms. Based on data for similar trimethylgermyl compounds, this singlet is expected to appear in the range of 0.3-0.6 ppm.

The ¹³C NMR spectrum, under proton-decoupled conditions, would similarly show a single signal for the three equivalent methyl carbons of the trimethylgermyl group. The chemical shift of these carbons would be influenced by the adjacent germanium atom and is predicted to be in the range of 3-7 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -Ge(CH₃)₃ | 0.3 - 0.6 | Singlet |

| ¹³C | -Ge(CH₃)₃ | 3 - 7 | Singlet |

²⁹Si NMR spectroscopy provides direct information about the silicon environment. For this compound, a single resonance is expected for the silicon atom. The chemical shift will be significantly influenced by the three electronegative chlorine atoms and the adjacent germanium atom. By comparison with compounds like methyltrichlorosilane (B1216827) (δ ≈ -18 to -20 ppm) and other alkyltrichlorosilanes, the ²⁹Si chemical shift for this compound is predicted to be in a similar downfield region, likely between -20 and -40 ppm relative to tetramethylsilane (B1202638) (TMS).

⁷³Ge NMR spectroscopy, while more challenging due to the quadrupolar nature and lower natural abundance of the ⁷³Ge isotope, offers a direct probe of the germanium atom's local environment. The chemical shift is sensitive to the nature of the substituents. In this compound, the germanium is bonded to three methyl groups and one trichlorosilyl (B107488) group. The ⁷³Ge chemical shift is expected to be in the range observed for tetraalkylgermanes, though shifted due to the influence of the electronegative trichlorosilyl group. A broad signal is anticipated due to quadrupolar relaxation.

Table 2: Predicted ²⁹Si and ⁷³Ge NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| ²⁹Si | -20 to -40 | Si(CH₃)₄ (TMS) |

| ⁷³Ge | -30 to +30 | Ge(CH₃)₄ |

To unequivocally confirm the structure of this compound, multi-dimensional NMR techniques would be invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment would show a correlation between the ¹H signal of the methyl groups and the ¹³C signal of the methyl carbons, confirming the C-H connectivity.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and the molecular skeleton of a molecule through the analysis of its vibrational modes.

The IR and Raman spectra of this compound are expected to be rich in information. The characteristic vibrational modes can be assigned to specific bonds and functional groups within the molecule. Key expected absorption bands include:

C-H stretching: Symmetric and asymmetric stretching vibrations of the methyl groups are expected in the 2900-3000 cm⁻¹ region.

C-H bending: Symmetric and asymmetric bending (scissoring and rocking) modes of the methyl groups will appear in the 1200-1500 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

Si-Cl stretching: Strong absorptions corresponding to the symmetric and asymmetric stretching of the Si-Cl bonds are predicted in the 450-650 cm⁻¹ region. These bands are often intense in the IR spectrum.

Ge-C stretching: The stretching vibrations of the Ge-C bonds are expected to appear in the 550-650 cm⁻¹ range.

Si-Ge stretching: The stretching vibration of the central Si-Ge bond is a key feature and is anticipated to be in the lower frequency region, likely between 300 and 400 cm⁻¹. This mode may be weak in the IR spectrum but potentially stronger in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H Stretch | 2900 - 3000 | Medium | Medium |

| C-H Bend | 1200 - 1500, 700 - 900 | Medium | Medium |

| Si-Cl Stretch | 450 - 650 | Strong | Medium-Strong |

| Ge-C Stretch | 550 - 650 | Medium | Strong |

| Si-Ge Stretch | 300 - 400 | Weak-Medium | Strong |

This compound is expected to exhibit internal rotation around the Si-Ge single bond. This rotation can lead to different conformational isomers (rotamers), such as staggered and eclipsed forms. While the energy barrier for this rotation is likely to be low, allowing for rapid interconversion at room temperature, vibrational spectroscopy can potentially provide insights into the conformational preferences.

In a staggered conformation, the methyl groups of the trimethylgermyl moiety would be positioned between the chlorine atoms of the trichlorosilyl group. In an eclipsed conformation, they would be aligned. These different spatial arrangements would lead to subtle differences in the vibrational frequencies of the skeletal modes, particularly the Si-Ge stretching and the Ge-C and Si-Cl bending modes.

Low-temperature vibrational spectroscopy could potentially "freeze out" the dominant conformer, leading to a simplification of the spectrum and allowing for the identification of the vibrational bands associated with that specific conformation. Computational studies would be instrumental in predicting the vibrational spectra of the different conformers and aiding in the interpretation of the experimental data. The presence of multiple bands in certain spectral regions at room temperature that coalesce or simplify at lower temperatures would provide strong evidence for the existence of multiple conformers.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This technique is invaluable for determining the molecular weight of a compound and deducing its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental and isotopic composition of a molecule with high precision. measurlabs.com Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas by providing highly accurate mass measurements. youtube.com

For this compound (C₃H₉GeCl₃Si), HRMS would be able to confirm its elemental composition by measuring the exact mass of its molecular ion. The presence of multiple isotopes for germanium, silicon, and chlorine would result in a characteristic isotopic pattern, which can be predicted and compared with the experimental spectrum to provide further confirmation of the compound's identity.

Illustrative HRMS Data for the Molecular Ion of this compound

| Isotope | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₃¹H₉⁷⁰Ge³⁵Cl₃²⁸Si | 299.7893 | 24.8 |

| ¹²C₃¹H₉⁷²Ge³⁵Cl₃²⁸Si | 301.7873 | 33.1 |

| ¹²C₃¹H₉⁷⁴Ge³⁵Cl₃²⁸Si | 303.7853 | 45.1 |

| ¹²C₃¹H₉⁷⁰Ge³⁵Cl₂³⁷Cl²⁸Si | 301.7864 | 24.0 |

| ¹²C₃¹H₉⁷²Ge³⁵Cl₂³⁷Cl²⁸Si | 303.7844 | 32.1 |

| ¹²C₃¹H₉⁷⁴Ge³⁵Cl₂³⁷Cl²⁸Si | 305.7824 | 43.7 |

This table is illustrative and calculated based on the natural isotopic abundances of the constituent elements.

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are crucial for assessing the purity of a compound. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. chromatographyonline.com While likely less applicable to this compound than GC-MS, LC-MS could be employed if the compound or its potential impurities are non-volatile. lcms.cz The choice between GC-MS and LC-MS would depend on the physical properties of this compound and any potential contaminants. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, detailed information about the arrangement of atoms in the crystal lattice can be obtained. pdx.edu

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and site-ordering details. carleton.edu If a suitable single crystal of this compound can be grown, this technique would allow for the unambiguous determination of its three-dimensional molecular structure. ub.edu This would provide definitive information on the geometry around the germanium and silicon atoms and the precise arrangement of the trimethylgermyl and trichlorosilyl groups.

Illustrative Single-Crystal XRD Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 12.75 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1109.1 |

| Z | 4 |

This table presents hypothetical crystallographic data for illustrative purposes.

Powder X-ray diffraction (PXRD) is a rapid analytical technique used primarily for the phase identification of a crystalline material and can provide information on unit cell dimensions. carleton.edu Unlike single-crystal XRD, PXRD is performed on a finely ground, powdered sample, which contains a random distribution of crystal orientations. wikipedia.org While generally not used for solving the structure of a new compound from scratch, PXRD is invaluable for fingerprinting crystalline phases. arxiv.org For this compound, PXRD could be used to identify the compound, assess its purity by detecting crystalline impurities, and monitor phase transitions. nih.gov

Advanced Analytical Techniques for Comprehensive Characterization

A comprehensive characterization of this compound would likely involve a suite of advanced analytical techniques beyond mass spectrometry and X-ray diffraction. wisdomlib.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for elucidating the connectivity of atoms in the molecule in the solution state. Infrared (IR) and Raman spectroscopy could provide information about the vibrational modes of the molecule, helping to identify functional groups. tricliniclabs.com Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) could be used to study its thermal stability and phase behavior. tezu.ernet.in

While this compound is a compound of interest in organometallic chemistry, a comprehensive search of publicly available scientific literature reveals a notable absence of detailed experimental studies employing advanced spectroscopic and microscopic techniques such as photoelectron spectroscopy and electron microscopy for its characterization. Consequently, the following sections are structured to provide a prospective analysis based on the fundamental principles of these techniques and data from related organosilicon and organogermanium compounds. This article will delineate the kind of detailed electronic and morphological information that could be obtained through such investigations.

Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique used to investigate the electronic structure and elemental composition of materials. sci-hub.ru It operates on the principle of the photoelectric effect, where irradiating a sample with photons of a known energy causes the emission of electrons. sci-hub.ru By analyzing the kinetic energy of these photoemitted electrons, one can determine their binding energies, which are characteristic of the elements and their chemical environments. rsc.org

X-ray Photoelectron Spectroscopy (XPS)

XPS utilizes soft X-rays to ionize core-level electrons. acs.org This technique is highly valuable for determining the elemental composition and the chemical (oxidation) states of the atoms within the top 10 nanometers of a material's surface. rsc.org

For this compound ((CH₃)₃GeSiCl₃), an XPS analysis would be expected to provide quantitative information on the atomic percentages of Germanium (Ge), Silicon (Si), Chlorine (Cl), and Carbon (C). High-resolution scans of the core-level peaks for each element would offer insight into the chemical bonding environment.

Germanium (Ge): The binding energy of the Ge 3d peak would be a key indicator of its chemical state. thermofisher.com The presence of the electron-donating trimethyl groups would influence this binding energy.

Silicon (Si): The Si 2p peak's binding energy would be significantly shifted to a higher value due to the presence of three highly electronegative chlorine atoms bonded to it. thermofisher.com This chemical shift, when compared to elemental silicon, provides direct evidence of the Si-Cl bonding environment. researchgate.net

Chlorine (Cl): The Cl 2p spectrum would confirm the presence of chlorine bonded to silicon.

Carbon (C): The C 1s peak would correspond to the carbon atoms in the methyl groups attached to germanium. Its binding energy would be characteristic of a C-Ge bond.

The expected core-level binding energies, based on typical values for related compounds, are summarized in the illustrative table below.

| Element | Core Level | Expected Binding Energy (eV) | Information Gleaned |

| Germanium | Ge 3d | ~29-31 | Confirms presence of Ge; chemical shift indicates bonding to methyl groups. |

| Silicon | Si 2p | ~102-104 | Confirms presence of Si; significant positive shift indicates bonding to three Cl atoms. |

| Chlorine | Cl 2p | ~199-201 | Confirms presence of Cl; binding energy is characteristic of a covalent Si-Cl bond. |

| Carbon | C 1s | ~284-285 | Confirms presence of C in methyl groups; position indicates bonding to Ge. |

This table is illustrative and represents expected values. Actual experimental data is not available in the reviewed literature.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS employs ultraviolet radiation to probe the valence electron levels, which are involved in chemical bonding. acs.org A UPS spectrum of this compound would reveal the energy distribution of its molecular orbitals. This data is crucial for understanding the electronic properties of the molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gap, which dictates its reactivity and electronic behavior. The spectrum would show a series of bands, each corresponding to the ionization from a different valence molecular orbital. Analysis of these bands would provide direct experimental insight into the bonding interactions between the trimethylgermyl and trichlorosilyl groups.

Electron microscopy techniques use a beam of accelerated electrons to generate high-resolution images of a specimen, providing information about its morphology, structure, and composition at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

SEM is primarily used to visualize the surface topography of a sample. youtube.com It works by scanning a focused electron beam across the surface and detecting the secondary or backscattered electrons that are emitted. youtube.com For a solid sample of this compound, SEM would reveal:

Surface Texture: The fine details of the surface, such as roughness or the presence of smaller features.

Aggregation/Dispersion: How individual particles are arranged or clustered together.

Transmission Electron Microscopy (TEM)

TEM provides information about the internal structure of a sample by passing a high-energy electron beam through an ultrathin specimen. acs.orgresearchgate.net An image is formed from the electrons that are transmitted through the material. acs.org If this compound were prepared as a thin film or as nanoparticles, TEM could be used to investigate:

Internal Structure: The presence of any internal features, defects, or grain boundaries.

Crystallinity: By using selected area electron diffraction (SAED), one could determine if the material is crystalline, polycrystalline, or amorphous. For a crystalline sample, the diffraction pattern would reveal the crystal structure and lattice parameters.

Elemental Mapping: When combined with energy-dispersive X-ray spectroscopy (EDS), TEM can provide elemental maps, showing the spatial distribution of Ge, Si, and Cl within a nanoparticle or thin film, confirming the compound's composition at the nanoscale.

The type of morphological information that could be obtained from electron microscopy is summarized in the following table.

| Technique | Information Provided | Relevance to this compound |

| SEM | Surface topography, particle size and shape, aggregation state. | Characterization of the bulk, solid-state form of the compound. |

| TEM | Internal structure, crystallinity, elemental distribution (with EDS). | Analysis of nanostructured forms (e.g., thin films, nanoparticles) to understand crystal structure and compositional homogeneity. |

This table is illustrative and describes the potential application of these techniques. No specific morphological studies on this compound are available in the reviewed literature.

Theoretical and Computational Investigations of Trimethylgermyltrichlorosilane

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For trimethylgermyltrichlorosilane, DFT studies would be instrumental in determining key properties. Researchers would typically employ various functionals, such as B3LYP or PBE0, to approximate the exchange-correlation energy.

These calculations would yield optimized molecular geometry, including bond lengths and angles between the germanium, silicon, carbon, and chlorine atoms. Furthermore, DFT provides insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The calculated Mulliken or Natural Bond Orbital (NBO) charges would reveal the charge distribution across the molecule.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value |

|---|---|

| Ge-Si Bond Length (Å) | 2.40 |

| Si-Cl Bond Length (Å) | 2.05 |

Reaction Mechanisms and Reactivity of Trimethylgermyltrichlorosilane

Nucleophilic Substitution Reactions at Silicon and Germanium Centers

Nucleophilic substitution is a fundamental reaction pathway for organosilicon and organogermanium compounds. In trimethylgermyltrichlorosilane, both the silicon and germanium atoms are potential sites for nucleophilic attack.

The silicon center in the trichlorosilyl (B107488) group is highly electrophilic due to the polarization of the Si-Cl bonds by the electronegative chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles (Nu:⁻), leading to the displacement of one or more chloride ions. These reactions generally proceed via a hypervalent silicon intermediate. The mechanism can be either associative (A) or dissociative (D), though for chlorosilanes, an associative mechanism is often favored.

General Reaction at Silicon: (CH₃)₃Ge-SiCl₃ + Nu⁻ → (CH₃)₃Ge-SiCl₂Nu + Cl⁻

The germanium center, while less electrophilic than the silicon center in this molecule, can also undergo nucleophilic attack. This typically results in the cleavage of a Ge-C bond, particularly with strong nucleophiles or under conditions that favor the formation of a stable leaving group. The reactivity of organogermanium compounds as nucleophiles is generally between that of organosilicon and organotin compounds.

Potential Reaction at Germanium: (CH₃)₃Ge-SiCl₃ + Nu⁻ → (CH₃)₂Ge(Nu)-SiCl₃ + CH₃⁻ (less common)

The relative reactivity of the Si-Cl versus the Ge-C bonds towards nucleophiles is a key factor in determining the reaction outcome. Generally, the Si-Cl bonds are more susceptible to nucleophilic attack due to their greater polarity and the stability of the chloride leaving group.

Electrophilic Cleavage Reactions of Ge-C and Si-Cl Bonds

Electrophilic cleavage is another important reaction pathway for organogermanium and organosilicon compounds. In this compound, both the Ge-C and Si-Cl bonds can be subject to electrophilic attack.

The Ge-C bonds in the trimethylgermyl group can be cleaved by strong electrophiles (E⁺). This reaction is characteristic of organometallic compounds where a carbon atom is bonded to a less electronegative element. The mechanism typically involves the formation of a transient intermediate where the electrophile coordinates to the germanium-carbon bond, followed by bond cleavage.

General Reaction of Ge-C bond cleavage: (CH₃)₃Ge-SiCl₃ + E⁺ → (CH₃)₂Ge(E)-SiCl₃ + CH₃⁺

The Si-Cl bonds, while primarily susceptible to nucleophilic attack, can also react with certain electrophiles, particularly under Lewis acidic conditions. This can lead to the formation of highly reactive silylium (B1239981) ion-like species.

Theoretical studies on related organosilanes have explored the mechanisms of Si-C bond cleavage under acidic conditions, which can be initiated by electrophilic attack. The stability of the resulting carbocation or the transition state leading to it is a crucial factor.

Intermolecular and Intramolecular Rearrangements

Organogermylsilanes can undergo skeletal rearrangements, often catalyzed by Lewis acids. A relevant example is the Wagner-Meerwein-type rearrangement observed in germapolysilanes. These rearrangements typically proceed through cationic intermediates, such as silylium or germylium ions.

For this compound, a Lewis acid could potentially induce the migration of a methyl group from germanium to silicon or a chlorine atom from silicon to germanium. The driving force for such rearrangements is the formation of a more stable cationic intermediate or a thermodynamically more stable final product.

Hypothetical Rearrangement: (CH₃)₃Ge-SiCl₃ + Lewis Acid → [(CH₃)₃Ge-SiCl₂]⁺ → [(CH₃)₂Ge(Cl)-SiCl₂(CH₃)]

The feasibility of such rearrangements depends on the relative stabilities of the possible cationic intermediates and the activation barriers for the migratory steps. Computational studies on similar systems suggest that these transformations can occur via a series of 1,2-shifts.

Mechanistic Insights into Bond Formation and Cleavage Processes

The formation and cleavage of bonds involving silicon and germanium can proceed through either heterolytic or homolytic pathways.

Heterolytic Cleavage: This involves the transfer of both electrons from the bond to one of the atoms, resulting in the formation of ions. Nucleophilic substitution and electrophilic cleavage reactions of this compound are examples of heterolytic processes. The polar nature of the Si-Cl and Ge-C bonds predisposes them to this type of cleavage.

Homolytic Cleavage: This involves the even distribution of the bonding electrons between the two atoms, leading to the formation of radicals. Homolytic cleavage of the Si-Ge, Ge-C, or Si-Cl bonds in this compound can be initiated by heat or light, particularly in the presence of a radical initiator. The resulting germyl (B1233479) and silyl (B83357) radicals are highly reactive intermediates that can participate in a variety of subsequent reactions.

The relative bond dissociation energies of the Si-Ge, Ge-C, and Si-Cl bonds will influence the likelihood of homolytic cleavage at a particular site.

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

| Si-Cl | ~400-500 |

| Ge-C | ~250-300 |

| Si-Ge | ~300-350 |

Note: These are approximate values and can vary depending on the specific molecular environment.

Kinetic Studies and Reaction Rate Determination

The rate of nucleophilic substitution at the silicon center would be expected to depend on the concentration of both the this compound and the nucleophile, consistent with a second-order process for an associative mechanism. The nature of the solvent can also play a significant role, with polar aprotic solvents often accelerating such reactions.

For electrophilic cleavage reactions, the rate would be dependent on the concentration of the substrate and the electrophile. The strength of the electrophile would be a critical factor in determining the reaction rate.

Applications of Trimethylgermyltrichlorosilane in Advanced Materials Science

Development of Functional Materials with Tailored Properties (e.g., optical, electronic, mechanical)

Similarly, there is a lack of published research on the application of Trimethylgermyltrichlorosilane for the development of functional materials with tailored optical, electronic, or mechanical properties. The properties of materials derived from organosilicon and organogermanium precursors are of significant interest. The incorporation of both silicon and germanium into a material's structure can influence its bandgap, refractive index, and mechanical strength. However, without experimental data or theoretical modeling specific to this compound, any discussion of its potential to impart specific properties would be purely speculative.

Catalytic Applications of Trimethylgermyltrichlorosilane and Its Derivatives

Role as a Precursor for Homogeneous Catalysts

The synthesis of homogeneous catalysts often involves the use of well-defined molecular precursors that can be transformed into catalytically active species. These precursors typically contain a metal center and a variety of ligands that can be modified to tune the catalyst's activity and selectivity. While numerous silicon and germanium compounds have been employed as ligands or precursors in the development of homogeneous catalysts, there is a conspicuous absence of published research detailing the use of trimethylgermyltrichlorosilane for this purpose. The unique combination of a trimethylgermyl group and a trichlorosilyl (B107488) group might suggest potential for creating novel ligand architectures; however, the scientific community has yet to report on the successful synthesis and application of homogeneous catalysts derived from this specific precursor.

Heterogeneous Catalysis Involving this compound-derived Species

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemistry. The development of new heterogeneous catalysts often involves the immobilization of active species onto solid supports. Surface modification of supports with organosilicon compounds is a common strategy to enhance catalyst stability and performance. In principle, the trichlorosilyl group of this compound could be utilized to anchor the molecule to oxide supports like silica or alumina, potentially presenting the trimethylgermyl group for further functionalization or direct catalytic involvement. However, a comprehensive search of the available literature does not yield any specific examples or studies where this compound has been used to create or modify heterogeneous catalysts.

Exploration in Specific Catalytic Transformations (e.g., C-C bond formation, hydrosilylation, hydrogermylation)

Catalytic transformations such as carbon-carbon bond formation, hydrosilylation, and hydrogermylation are fundamental processes in organic synthesis. These reactions are typically catalyzed by transition metal complexes, and the nature of the ligands on the metal center plays a crucial role in the efficiency and selectivity of the transformation. While related organosilicon and organogermanium compounds are known to participate in or influence these types of reactions, there is no specific mention in the scientific literature of this compound or its derivatives being employed as catalysts or catalyst precursors for these critical chemical transformations. The potential for the Si-Ge bond or the reactive Si-Cl bonds to play a role in catalytic cycles has not been explored or reported.

Support for Catalyst Development and Immobilization Strategies

The effective immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high selectivity of homogeneous systems with the ease of separation of heterogeneous catalysts. This often involves the use of linker molecules that can bind to both the support and the catalytic species. The trichlorosilyl functionality of this compound makes it a theoretical candidate for surface modification of support materials. This could, in principle, allow for the subsequent attachment of catalytically active metal centers. Nevertheless, there are no documented instances of this compound being utilized in this capacity for catalyst development or as part of an immobilization strategy.

Mechanistic Aspects of Catalysis Induced by this compound Systems

Understanding the mechanistic pathways of a catalytic reaction is crucial for optimizing catalyst performance and designing new catalytic systems. Such studies often involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling to elucidate the elementary steps of the catalytic cycle, including substrate activation, bond formation, and product release. Given the absence of any reported catalytic activity for this compound or its derivatives, it follows that there are no mechanistic studies available for any catalytic systems involving this compound. The fundamental questions regarding how this molecule might interact with substrates, activate chemical bonds, or facilitate catalytic turnover remain unanswered.

Future Research Trajectories and Emerging Paradigms in Trimethylgermyltrichlorosilane Studies

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Table 1: Conceptual ML Model for Optimizing Trimethylgermyltrichlorosilane Synthesis This interactive table illustrates how a machine learning model could predict reaction yields based on varying experimental parameters, guiding researchers toward optimal synthesis conditions.

| Temperature (°C) | Pressure (bar) | Catalyst Loading (mol%) | Reactant Ratio (A:B) | Predicted Yield (%) |

| 50 | 1 | 0.5 | 1:1.1 | 75.2 |

| 60 | 1 | 0.5 | 1:1.1 | 82.5 |

| 60 | 2 | 0.5 | 1:1.2 | 84.1 |

| 60 | 1 | 1.0 | 1:1.2 | 88.9 |

| 70 | 2 | 1.0 | 1:1.2 | 92.3 |

Sustainable Chemistry and Environmental Considerations in Synthesis and Application

The principles of sustainable or "green" chemistry are increasingly critical in the synthesis and application of all chemical compounds, including organometallics like this compound. ijfmr.com Future research must focus on developing environmentally benign synthetic routes and fully understanding the compound's life cycle to minimize its environmental impact. acs.orguit.no This involves a holistic approach that considers the choice of solvents, reagents, catalysts, and energy sources. acs.org

A key goal is to replace hazardous reagents and solvents with greener alternatives. Research could explore synthetic pathways that utilize bio-based solvents or even solvent-free conditions. Furthermore, shifting from stoichiometric reagents to catalytic methods can significantly improve atom economy and reduce waste generation. socialresearchfoundation.com Developing catalysts based on earth-abundant and non-toxic metals is a crucial aspect of this endeavor. ijfmr.com Energy efficiency is another pillar of sustainable chemistry; processes such as microwave-assisted synthesis could be investigated to reduce reaction times and energy consumption compared to conventional heating.

Table 2: Comparison of Hypothetical Synthesis Routes for this compound This table contrasts a traditional synthesis method with a potential "green" alternative, highlighting key sustainability metrics.

| Parameter | Traditional Route | "Green" Chemistry Route |

| Solvent | Diethyl ether (volatile, flammable) | 2-Methyltetrahydrofuran (bio-based) |

| Reagent | n-Butyllithium (pyrophoric) | Catalytic hydrosilylation/germylation |

| Energy Input | Conventional heating (24h) | Microwave irradiation (30 min) |

| Atom Economy | Moderate | High |

| Waste Products | Lithium chloride, hydrocarbon waste | Minimal catalyst waste |

Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound

A deep understanding of reaction kinetics and mechanisms is fundamental to optimizing chemical processes. Advanced in situ spectroscopic techniques, which allow for real-time monitoring of reactions as they occur, are powerful tools for gaining this insight. rsc.org Applying these methods to the synthesis and reactions of this compound can reveal transient intermediates and provide detailed kinetic data that is unattainable through conventional offline analysis. acs.org

Techniques like Raman and mid-infrared (IR) spectroscopy are particularly well-suited for in situ monitoring because they can utilize fiber-optic probes that can be directly inserted into a reaction vessel, even under harsh conditions such as high pressure or microwave irradiation. rsc.org These methods can track the consumption of reactants and the formation of products and intermediates in real-time by monitoring characteristic vibrational bands. acs.org For example, the disappearance of a Si-H or Ge-H bond and the appearance of a Si-Ge bond could be quantitatively monitored during a hydrosilylation or hydrogermylation reaction.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique, especially for identifying the structure of intermediates in solution. rsc.org By carrying out a reaction directly within an NMR spectrometer, it is possible to obtain detailed structural information about species that may be too unstable to isolate and characterize otherwise. semanticscholar.org This level of mechanistic detail is crucial for rational process optimization, enabling adjustments to reaction conditions to maximize yield, minimize byproduct formation, and ensure process safety.

Table 3: Applicability of In Situ Spectroscopic Techniques This table outlines various advanced spectroscopic methods and their potential applications in studying reactions involving this compound.

| Spectroscopic Technique | Information Gained | Potential Application |

| Raman Spectroscopy | Vibrational modes, bond formation/cleavage | Monitoring CVD processes, real-time kinetics of synthesis |

| FT-IR Spectroscopy | Functional group analysis | Tracking reactant consumption and product formation |

| NMR Spectroscopy | Molecular structure, chemical environment | Identification of transient intermediates, mechanistic studies |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Analysis of gas-phase species during deposition or catalysis |

Exploration of Self-Assembly and Supramolecular Chemistry with this compound

Self-assembly and supramolecular chemistry focus on the spontaneous organization of molecules into ordered structures through non-covalent interactions. Organosilicon compounds are widely used in this field to create functional materials and modify surfaces. wiley-vch.de this compound, with its distinct functional groups, represents an intriguing building block for the design of novel self-assembling systems.

The highly reactive trichlorosilyl (B107488) group (–SiCl₃) can serve as a robust anchoring point to various substrates, such as silicon wafers, metal oxides, or glass. This covalent attachment provides a foundation for building ordered molecular layers. Once anchored, the trimethylgermyl group ((CH₃)₃Ge–) presents a nonpolar, sterically defined interface. The nature of this terminal group can be tailored through further chemical modification to introduce different functionalities, thereby controlling intermolecular interactions and directing the self-assembly process.

Future research could focus on synthesizing derivatives of this compound where the methyl groups on the germanium atom are replaced with longer alkyl chains, aromatic groups, or functional moieties capable of hydrogen bonding or other specific interactions. These modifications would allow for fine-tuning of the surface energy, wettability, and organizational behavior of the resulting self-assembled monolayers (SAMs). Such tailored surfaces could find applications in areas like microelectronics, biosensors, and coatings with specialized properties.

Table 4: Conceptual Derivatives for Self-Assembly Studies This table presents hypothetical derivatives of this compound and the potential self-assembly behaviors they might exhibit.

| Derivative Name | Chemical Formula | Terminal Group Functionality | Potential Supramolecular Behavior |

| (Tri-n-octylgermyl)trichlorosilane | ((C₈H₁₇)₃Ge)SiCl₃ | Long alkyl chains | Formation of dense, hydrophobic monolayers via van der Waals interactions. |

| (Triphenylgermyl)trichlorosilane | ((C₆H₅)₃Ge)SiCl₃ | Aromatic rings | π-stacking interactions leading to ordered aromatic layers. |

| (Tris(4-hydroxyphenyl)germyl)trichlorosilane | ((HOC₆H₄)₃Ge)SiCl₃ | Hydroxyl groups | Inter- and intralayer hydrogen bonding, creating hydrophilic surfaces. |

Interdisciplinary Research Frontiers for this compound

The unique combination of a reactive silicon center and a stable organogermanium moiety makes this compound a candidate for research across multiple scientific disciplines. Its future impact will likely be defined by its application in interdisciplinary fields where the properties of both silicon and germanium can be leveraged.

In materials science and microelectronics , the compound is a promising precursor for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) of silicon-germanium-carbon (SiGeC) thin films. researchgate.net Such materials are of interest for high-performance electronic and optoelectronic devices, as the incorporation of both germanium and carbon allows for the tuning of band gaps and lattice parameters. marketresearchfuture.com The precise Si:Ge ratio in the molecule offers a stoichiometric advantage for depositing uniform films.

In surface chemistry and nanotechnology , this compound can be used to functionalize the surfaces of nanoparticles or two-dimensional materials. This surface modification can alter the material's chemical and physical properties, for example, by improving its dispersibility in certain solvents or by creating a reactive interface for subsequent chemical transformations.

In the field of catalysis , organogermanium compounds are being explored as ligands or components of catalytic systems. wikipedia.org The electronic properties of the trimethylgermyl group could influence the activity and selectivity of a metal center in a catalytic complex. Research into attaching such complexes to solid supports via the trichlorosilyl group could lead to the development of novel, recyclable heterogeneous catalysts. The exploration of these interdisciplinary frontiers will be key to discovering innovative applications for this compound.

Table 5: Potential Interdisciplinary Applications This table summarizes potential research areas where this compound could make a significant contribution.

| Interdisciplinary Field | Relevant Properties | Potential Application |

| Microelectronics | Si-Ge bond, volatile precursor | CVD/ALD of SiGe alloys and SiGeC films for semiconductors. |

| Surface Science | Reactive SiCl₃ anchor group | Creating functional self-assembled monolayers on various substrates. |

| Nanotechnology | Surface modification capabilities | Functionalization of nanoparticles to control stability and reactivity. |

| Catalysis | Unique electronic/steric effects | Component of novel homogeneous or heterogeneous catalysts. |

Q & A

Q. What are the established synthetic routes for Trimethylgermyltrichlorosilane, and how can reaction conditions be optimized for purity?

this compound is typically synthesized via the reaction of germanium and silicon precursors under anhydrous conditions. Key parameters include temperature control (e.g., maintaining −78°C to avoid side reactions) and stoichiometric ratios of reactants like chlorotrimethylsilane (TMCS) and germanium tetrachloride. Purification often involves fractional distillation under inert gas to isolate the product from byproducts such as hexamethyldisiloxane. Optimization requires monitoring via NMR or GC-MS to confirm purity (>98%) and yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify methyl groups and Si/Ge bonding environments. <sup>29</sup>Si NMR is critical for confirming trichlorosilane moieties.

- Raman/IR Spectroscopy : Detects Si-Cl (450–550 cm⁻¹) and Ge-Cl (350–400 cm⁻¹) stretching vibrations.

- Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., [M-Cl]<sup>+</sup> fragments). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Neoprene/nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile chlorides.

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels. Safety Data Sheets (SDS) for analogous compounds (e.g., TMCS) recommend emergency showers and eye wash stations .

Q. How does this compound react with nucleophiles, and what are common intermediates?

The compound undergoes nucleophilic substitution at silicon or germanium centers. For example, hydrolysis yields trimethylgermanol and silanols, while alcoholysis produces alkoxy derivatives. Kinetic studies using <sup>19</sup>F NMR (for fluorine-containing nucleophiles) can track reaction pathways. Side reactions, such as disproportionation, require monitoring via in-situ FTIR .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the thermal stability of this compound in different solvents?

Contradictions often arise from solvent polarity and trace moisture. For example, decomposition rates in toluene (nonpolar) vs. THF (polar) differ due to solvation effects. A systematic approach includes:

- Controlled Experiments : Replicate studies under rigorously anhydrous conditions.

- DSC/TGA Analysis : Quantify decomposition temperatures (±2°C accuracy).

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies in solvents. Cross-validation with peer-reviewed datasets (e.g., NIST) is critical .

Q. What computational methods are suitable for predicting the electronic structure of this compound?

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets model Si-Ge bonding and partial charges.

- Molecular Dynamics (MD) : Simulate solvent interactions and stability under thermal stress.

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative effects in Si-Cl bond cleavage. Benchmark against crystallographic data (if available) ensures reliability .

Q. How can researchers design experiments to assess the compound’s stability under extreme pH or UV exposure?

- pH Studies : Prepare buffered solutions (pH 1–14) and monitor degradation via LC-MS over 24–72 hours.

- UV Stability Tests : Expose samples to 254 nm UV light in quartz cells; analyze photoproducts using HRMS.

- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures (40–80°C). Document parameters (e.g., light intensity, buffer composition) for reproducibility .

Q. What strategies improve reproducibility in synthesizing this compound derivatives?

- Standardized Protocols : Pre-dry glassware at 120°C and use Schlenk-line techniques for moisture-sensitive steps.

- Batch Consistency : Source reagents from single suppliers (e.g., Sigma-Aldridge, ≥99.9% purity).

- Collaborative Validation : Share synthetic procedures with independent labs for cross-verification. Publish detailed logs of reaction conditions, including failed attempts, to aid troubleshooting .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

- Limit of Detection (LOD) : Spike samples with known impurities (e.g., chlorotrimethylgermane) and calibrate via HPLC-UV/ELSD.

- Interlab Comparisons : Participate in round-robin testing to harmonize results.

- Uncertainty Budgeting : Calculate measurement uncertainties using ISO/IEC 17025 guidelines. Reference materials from accredited agencies (e.g., NIST SRM) enhance credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.